4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide
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Overview
Description
4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Subsequent functionalization steps introduce the hydroxymethyl and benzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would yield amine derivatives.
Scientific Research Applications
4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 2, used in various pharmaceutical applications.
Benzene Sulfonamide: A compound containing a sulfonamide group attached to a benzene ring, known for its use in medicinal chemistry.
Uniqueness
4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19N5O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[[3-[4-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N5O3S/c21-29(27,28)17-7-3-14(4-8-17)11-22-19-9-10-20-23-12-18(25(20)24-19)16-5-1-15(13-26)2-6-16/h1-10,12,26H,11,13H2,(H,22,24)(H2,21,27,28) |
InChI Key |
BPYJCLPGCMOGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN3C(=NC=C3C4=CC=C(C=C4)CO)C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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